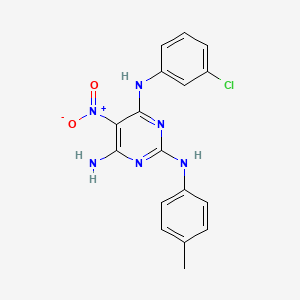
N,N'-Di-acridin-9-yl-benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their potential therapeutic applications, particularly in the treatment of cancer, Alzheimer’s disease, and bacterial infections . This compound is characterized by the presence of two acridine moieties attached to a benzene-1,4-diamine core.
Métodos De Preparación
The synthesis of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE typically involves the reaction of acridine derivatives with benzene-1,4-diamine. One common method involves the use of p-toluenesulphonic acid (PTSA) as a catalyst in methanol under microwave-assisted conditions . The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.
Análisis De Reacciones Químicas
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acridine moieties can be replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., methanol, ethanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Industry: It is used in the development of fluorescent dyes and materials for photophysical applications.
Mecanismo De Acción
The primary mechanism of action of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE involves DNA intercalation. This process involves the insertion of the acridine moieties between the base pairs of the DNA double helix, leading to the disruption of DNA replication and transcription . The compound targets DNA and related enzymes, such as topoisomerases, which are essential for DNA replication and cell division.
Comparación Con Compuestos Similares
N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE can be compared with other acridine derivatives such as acriflavine and proflavine. These compounds share a common structural feature of having acridine moieties but differ in their specific functional groups and overall structure . The uniqueness of N1,N4-BIS(ACRIDIN-9-YL)BENZENE-1,4-DIAMINE lies in its specific arrangement of acridine moieties attached to a benzene-1,4-diamine core, which may confer distinct biological and chemical properties.
Similar compounds include:
- Acriflavine
- Proflavine
- Aza-acridine derivatives
These compounds are also studied for their potential therapeutic applications and their ability to intercalate into DNA .
Propiedades
Fórmula molecular |
C32H22N4 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
1-N,4-N-di(acridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C32H22N4/c1-5-13-27-23(9-1)31(24-10-2-6-14-28(24)35-27)33-21-17-19-22(20-18-21)34-32-25-11-3-7-15-29(25)36-30-16-8-4-12-26(30)32/h1-20H,(H,33,35)(H,34,36) |
Clave InChI |
CHEGZEWTNWNRPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC5=C6C=CC=CC6=NC7=CC=CC=C75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
![N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)


![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
![2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12465095.png)


![2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12465114.png)


![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B12465132.png)
